molecular formula C19H14ClN3O3S B2790839 N-(4-(4-chlorophenoxy)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 532965-54-1

N-(4-(4-chlorophenoxy)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2790839
CAS RN: 532965-54-1
M. Wt: 399.85
InChI Key: NADBXQPUBLETIZ-UHFFFAOYSA-N
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Description

“N-(4-(4-chlorophenoxy)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a compound that belongs to the class of pyrimidine derivatives . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

The synthesis of similar compounds involves a series of steps. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis process often involves the reaction of substituted aldehyde, ethyl acetoacetate, and urea in ethanol, treated with concentrated hydrochloric acid and heated to reflux .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) . A detailed molecular structure analysis would require specific data for the compound , which is not available in the retrieved sources.


Chemical Reactions Analysis

Pyrimidines undergo various chemical reactions. For instance, through solution-phase parallel synthesis and high throughput evaluation, several new 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3′,5′-bis(trifluoromethyl)phenyl) carboxamides were recognized as NF-κB and AP-1 inhibitors .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound belongs to the class of thiazolo[3,2-a]pyrimidines , which have been shown to exhibit diverse biological activities . .

Mode of Action

Thiazolo[3,2-a]pyrimidines are known to interact with various biological targets due to their structural similarity to purine

Biochemical Pathways

Thiazolo[3,2-a]pyrimidines are known to have diverse biological activities , suggesting that they may affect multiple pathways.

Result of Action

Thiazolo[3,2-a]pyrimidines are known to have diverse biological activities , suggesting that they may have multiple effects at the molecular and cellular level.

Future Directions

Pyrimidines have shown a wide range of pharmacological effects, making them a promising area for future research . Detailed structure-activity relationship (SAR) analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced activities with minimum toxicity . Thus, the development of more potent and efficacious drugs with pyrimidine scaffold is a promising future direction .

properties

IUPAC Name

N-[4-(4-chlorophenoxy)phenyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O3S/c20-12-1-5-14(6-2-12)26-15-7-3-13(4-8-15)22-17(24)16-11-21-19-23(18(16)25)9-10-27-19/h1-8,11H,9-10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NADBXQPUBLETIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC=C(C(=O)N21)C(=O)NC3=CC=C(C=C3)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-chlorophenoxy)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

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